pyrazolo[1,5-a]pyrimidin-7(4H)-one
CAS No.: 57489-79-9
Cat. No.: VC1620669
Molecular Formula: C6H5N3O
Molecular Weight: 135.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57489-79-9 |
|---|---|
| Molecular Formula | C6H5N3O |
| Molecular Weight | 135.12 g/mol |
| IUPAC Name | 1H-pyrazolo[1,5-a]pyrimidin-7-one |
| Standard InChI | InChI=1S/C6H5N3O/c10-6-2-3-7-5-1-4-8-9(5)6/h1-4,8H |
| Standard InChI Key | BUEFDJQUUGMUJO-UHFFFAOYSA-N |
| SMILES | C1=CNN2C1=NC=CC2=O |
| Canonical SMILES | C1=CNN2C1=NC=CC2=O |
Introduction
Structural Characteristics and Properties
Chemical Structure and Tautomerism
Pyrazolo[1,5-a]pyrimidin-7(4H)-one consists of a fused heterocyclic system comprising a pyrazole ring and a pyrimidine ring. A distinctive feature of this compound is its tautomeric behavior, with three plausible tautomeric structures identified . The exact tautomeric form has been confirmed through single crystal X-ray diffraction (Cambridge Structural Database ID: CCDC 2034666), revealing that the crystalline form displays a C=O bond length of 1.23 ± 0.01 Å . The electron density distribution around the nitrogen atoms N1 and N3, together with the carbonyl bond length, provides definitive evidence for the predominant tautomeric structure .
This tautomeric behavior is particularly significant as different tautomeric forms can interact with biological targets in unique ways, directly influencing the compound's medicinal properties and applications.
Physicochemical Properties
The physicochemical properties of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives vary based on their substituents. For example, 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one displays characteristic spectral properties: 1H NMR (300 MHz, DMSO-d6) δ 12.16 (s, 1H), 7.73 (d, J = 8.4 Hz, 2H), 7.51–7.42 (m, 7H), 7.35–7.30 (m, 1H), 5.92 (s, 1H), 2.32 (s, 3H); and 13C NMR (75 MHz, DMSO-d6) δ 155.9, 151.0, 150.4, 138.8, 132.8, 130.8, 130.4, 129.5, 128.35, 128.31, 127.9, 126.5, 104.0, 94.9, 13.1 . These spectral characteristics are essential for proper identification and purity assessment of synthesized derivatives.
Synthetic Methodologies
Traditional Synthetic Approaches
The conventional synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives typically involves a one-step cyclocondensation reaction between commercially available β-ketoesters and aminopyrazoles (Scheme 1) . This methodology has been widely employed for creating diverse libraries of analogues to explore structure-activity relationships.
The synthetic procedures for various derivatives follow previously reported protocols with modifications to optimize yields and purity . For instance, compounds such as P1, P2, and their intermediates (10, 14, and 17) have been prepared using established procedures with suitable modifications to enhance efficiency .
Green Synthetic Strategies
Recent advances in synthetic methodologies have led to the development of greener approaches for pyrazolo[1,5-a]pyrimidin-7(4H)-one synthesis, aimed at minimizing environmental impact. A notable example is the use of ultrasonic irradiation, which represents an environmentally friendly alternative to traditional methods .
In this green synthetic strategy, aminopyrazoles react with symmetric and non-symmetric alkynes in the presence of KHSO4 under ultrasonic irradiation in aqueous ethanol . This approach has demonstrated particular effectiveness with dimethyl acetylenedicarboxylate (DMAD) and ethyl/methyl propiolate, yielding the desired products with good efficiency .
The structures of the resulting compounds are thoroughly characterized using multiple analytical techniques, including 1H NMR, 13C NMR, FT-IR, and mass spectrometry, ensuring proper identification and purity assessment .
Comparative Analysis of Synthetic Methods
Table 1: Comparison of Synthetic Methods for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives
| Method | Starting Materials | Conditions | Environmental Impact | Advantages |
|---|---|---|---|---|
| Traditional Cyclocondensation | β-ketoesters + Aminopyrazoles | Standard reaction conditions | Higher solvent usage | Well-established, reliable |
| Ultrasonic Irradiation | Aminopyrazoles + Alkynes | KHSO4, aqueous ethanol, ultrasonic waves | Reduced environmental footprint | Greener approach, good yields |
Biological Activities
Antituberculosis Activity
One of the most significant applications of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives is their potential as antituberculosis agents. The scaffold was identified through high-throughput whole-cell screening as a promising lead against Mycobacterium tuberculosis (Mtb) . Through the synthesis and evaluation of focused libraries of analogues, researchers have achieved substantial improvements in antitubercular activity while maintaining low cytotoxicity profiles .
The compounds demonstrate remarkable versatility in their antimycobacterial activity, remaining effective against Mtb under various growth conditions that reflect the carbon sources relevant to in vivo pathogenesis . Notably, these compounds maintain activity against Mtb growing slowly under restrictions imposed by low pH and nitrosative stress, suggesting they target essential functions that remain important under diverse physiological conditions .
Structure-Activity Relationships
Extensive structure-activity relationship (SAR) studies have been conducted to understand the contribution of each structural moiety to the compound's biological activity. These investigations involved designing and synthesizing a focused library containing 26 analogues with modifications to various parts of the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold .
Table 2: Structure-Activity Relationships of Selected Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives
| Compound ID | Structural Modification | Effect on Antitubercular Activity | Selectivity Index |
|---|---|---|---|
| 1 | 2-Methyl-3,5-diphenyl | Base activity | >10 |
| 2 | Variation in phenyl substitution | Activity maintained | >10 |
| 4 | Different substituent pattern | Activity maintained | >10 |
| P19, P24, P25 | Optimized substituents | Enhanced activity | >10 |
The SAR studies have identified key pharmacophoric elements essential for activity against Mtb while achieving significant improvements in potency through targeted structural modifications .
Pharmacological Evaluation
Selectivity and Cytotoxicity
A critical aspect of any potential therapeutic agent is its selectivity for the target organism over host cells. Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives have demonstrated favorable selectivity indices against Mtb compared to eukaryotic cells, with greater than 10-fold selectivity for the pathogen over HepG2 cells .
Table 3: Cytotoxicity and Selectivity of Promising Derivatives
| Compound | Activity Against Mtb | Activity in Macrophages | Cytotoxicity to HepG2 Cells | Selectivity Index |
|---|---|---|---|---|
| Key derivatives | Effective at low concentrations | Maintained activity | Low toxicity | >10 |
This selective toxicity is crucial for developing safe and effective antimicrobial agents, as it suggests these compounds could effectively target Mtb while minimizing adverse effects on host cells.
Resistance Development
Studies on resistance development have shown that resistant mutants to compounds like P19 arise at frequencies of 3 × 10^-8 at 5× MIC and 4 × 10^-9 at 10× MIC . These mutants exhibited 4- to 7-fold higher resistance than wild-type strains at 5× MIC, while those raised against 10× MIC showed highly resistant profiles (≥8-fold) .
Interestingly, despite minimal structural differences between compounds P19 and P24, researchers were only able to raise resistant mutants against P19 . This suggests that subtle structural modifications can significantly impact the development of resistance, potentially informing strategies to design derivatives with lower resistance potential.
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